Urofollitropin - 146479-72-3

Urofollitropin

Catalog Number: EVT-1203136
CAS Number: 146479-72-3
Molecular Formula: C42H65N11O12S2
Molecular Weight: 980.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Urofollitropin can cause developmental toxicity according to state or federal government labeling requirements.
A protein extract of human menopausal urine in which LUTEINIZING HORMONE has been partially or completely removed. Urofollitropin represents FOLLICLE STIMULATING HORMONE from the urine.
Synthesis Analysis

Urofollitropin is synthesized through a process involving the extraction and purification of follicle-stimulating hormone from the urine of postmenopausal women. The synthesis process typically includes:

  1. Collection: Urine is collected from postmenopausal women, where follicle-stimulating hormone levels are elevated due to decreased estrogen levels.
  2. Purification: The urine undergoes several biochemical purification steps to isolate follicle-stimulating hormone from other urinary components. Techniques such as precipitation, chromatography, and filtration are employed to enhance purity.
  3. Characterization: Advanced methods like mass spectrometry and high-performance liquid chromatography are used to analyze the purity and structure of the isolated hormone .
Molecular Structure Analysis

The molecular structure of urofollitropin consists of two non-covalently linked glycoprotein subunits: an alpha subunit and a beta subunit. Each subunit contains carbohydrate chains that are critical for the biological activity and stability of the hormone. The glycosylation pattern can vary, leading to different isoforms with distinct pharmacokinetic properties.

  • Molecular Weight: Approximately 30 kDa for the entire molecule.
  • Glycosylation: The presence of N-acetylglucosamine and mannose residues contributes to its structural complexity and biological function .
Chemical Reactions Analysis

Urofollitropin undergoes several biochemical reactions upon administration:

  1. Binding: It binds to specific receptors on ovarian follicles, initiating a cascade of intracellular signaling pathways.
  2. Signal Transduction: This binding activates pathways that promote follicular growth and maturation.
  3. Hormonal Interactions: Urofollitropin can interact with luteinizing hormone receptors, albeit to a lesser extent than luteinizing hormone itself, influencing ovulation processes .
Mechanism of Action

Urofollitropin functions primarily by stimulating ovarian follicles to grow and mature in preparation for ovulation. The mechanism involves:

  1. Receptor Binding: Urofollitropin binds to follicle-stimulating hormone receptors on granulosa cells within ovarian follicles.
  2. Activation of Signaling Pathways: This binding activates cyclic adenosine monophosphate (cAMP) pathways, leading to increased production of estradiol and other growth factors.
  3. Follicular Development: Enhanced estradiol levels promote further follicular maturation and prepare the endometrium for potential implantation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white lyophilized powder.
  • Solubility: Soluble in sterile water for injection.

Chemical Properties

  • pH Range: Generally between 4.0 and 7.0 when reconstituted.
  • Stability: Sensitive to temperature; should be stored at 2-8°C (refrigerated) for optimal stability.

Relevant Data

The specific activity can vary based on the source and purification method used, which affects clinical efficacy .

Applications

Urofollitropin is primarily used in reproductive medicine for:

  1. Infertility Treatment: It is administered to stimulate ovarian follicle development in women undergoing assisted reproductive technologies such as in vitro fertilization.
  2. Hypogonadism Management: Used in cases where there is insufficient endogenous follicle-stimulating hormone production due to hypothalamic or pituitary dysfunction.
  3. Clinical Research: Investigated for its effects on ovarian response and its comparative efficacy against recombinant forms of follicle-stimulating hormone .

Urofollitropin remains a vital component in fertility treatments due to its unique properties derived from natural sources, providing an alternative to synthetic preparations while maintaining effectiveness in clinical applications.

Introduction to Urofollitropin

Definition and Biochemical Classification of Urofollitropin

Urofollitropin is a biologically active preparation of follicle-stimulating hormone (FSH) extracted and purified from the urine of postmenopausal women. Biochemically classified as a glycoprotein gonadotropin, it consists of two non-covalently linked α and β subunits. The α subunit is identical to those in luteinizing hormone (LH), thyroid-stimulating hormone (TSH), and human chorionic gonadotropin (hCG), while the β subunit confers FSH-specific biological activity. Urofollitropin has the chemical formula C975H1513N267O304S26 and a molecular weight of approximately 26 kDa [3] [8].

The purification process employs immunoaffinity chromatography using murine monoclonal antibodies to isolate FSH, resulting in a product with ≥95% purity and high specific activity (8,500–13,500 IU FSH/mg protein). This method removes nearly all LH activity (≤0.1 IU LH/1000 IU FSH) and reduces urinary protein contaminants to <5% [1] [8]. Urofollitropin exists as a mixture of acidic FSH isoforms with varying glycosylation patterns, which influence its metabolic clearance and biological activity. These isoforms exhibit longer half-lives and higher bioactivity compared to less acidic variants [2] [5].

Table 1: Biochemical Properties of Urofollitropin

PropertySpecificationSource
Molecular FormulaC975H1513N267O304S26PubChem [3]
Molecular Weight~26 kDaDrugBank [3]
FSH Purity≥95%Fertinex Description [8]
LH Activity Contamination≤0.1 IU/1000 IU FSHSCIENCEDIRECT [1]
Urinary Protein Content<5%PubMed [5]

Historical Development and Evolution in Reproductive Endocrinology

The development of urofollitropin parallels key milestones in reproductive medicine. In the 1950s, human menopausal gonadotropin (hMG)—a crude extract containing both FSH and LH—was first isolated from postmenopausal urine. However, inconsistent purity and batch variability limited its clinical utility [4] [6]. By 1962, the first pregnancy was achieved using hMG followed by hCG for ovulation induction, establishing the "two-step protocol" [6].

A significant advancement occurred in the 1980s with the introduction of monoclonal antibody technology. This enabled precise immunoaffinity purification of FSH from urine, yielding urofollitropin with minimal LH contamination. This innovation addressed the need for FSH-specific therapy in patients with polycystic ovary syndrome (PCOS), who often exhibit elevated endogenous LH levels [6] [8]. The withdrawal of cadaveric pituitary gonadotropins in the 1980s due to Creutzfeldt-Jakob disease risk further solidified urofollitropin’s role [6].

The 1990s saw the rise of recombinant FSH (rFSH), produced in Chinese hamster ovary cells. While rFSH offered superior batch consistency and higher purity, urofollitropin remained clinically relevant due to its unique acidic isoform profile and cost-effectiveness [5] [6].

Table 2: Historical Milestones in Urofollitropin Development

YearMilestoneSignificance
1950First hMG extraction from urineEnabled ovarian stimulation in humans [6]
1962First pregnancy with hMG + hCGValidated gonadotropin therapy for infertility [6]
1980sMonoclonal antibody purificationProduced highly purified FSH with minimal LH [8]
1995Recombinant FSH launchShifted focus toward bioengineered alternatives [6]

Comparative Analysis of Urofollitropin and Recombinant FSH Isoforms

Urofollitropin and recombinant FSH (rFSH) exhibit fundamental differences in isoform composition due to their distinct production methods. Urofollitropin, derived from human urine, contains a higher proportion of acidic FSH isoforms with complex sialylated oligosaccharide structures. These isoforms have longer serum half-lives (~24–48 hours) due to reduced hepatic clearance and higher receptor-binding affinity. In contrast, rFSH (follitropin alfa/beta) contains predominantly less-acidic isoforms with shorter half-lives (~12–24 hours) [2] [5].

A prospective randomized study of 486 older Chinese women (≥37 years) undergoing IVF compared urofollitropin and rFSH outcomes. The urofollitropin group demonstrated a significantly higher proportion of Grade I embryos (49.8% vs. 40.8%, p<0.001) and a lower rate of non-transferable embryos (1.2% vs. 5.3%, p=0.019). The acidic isoforms in urofollitropin enhanced endometrial receptivity, evidenced by thicker endometria (11.8 mm vs. 11.2 mm, p=0.006) on hCG administration day [2].

Biophysically, urofollitropin isoforms exhibit higher biological activity per IU due to prolonged exposure to FSH receptors. However, rFSH offers superior batch-to-batch consistency and purity (>99%) due to its cell-culture origin. Clinically, both products achieve equivalent pregnancy rates in most populations, though urofollitropin may be advantageous in women with diminished ovarian reserve or advanced maternal age [2] [5] [8].

Table 3: Isoform and Clinical Profile Comparison

ParameterUrofollitropinRecombinant FSHClinical Implication
Primary IsoformsAcidic (sialylated)Less-acidicLonger half-life in urofollitropin [2]
Glycosylation PatternNatural human heterogeneityHomogeneousConsistent rFSH pharmacokinetics [5]
Embryo Quality (Grade I)49.8%40.8%Higher in urofollitropin (p<0.001) [2]
Endometrial Thickness11.8 mm11.2 mmEnhanced receptivity (p=0.006) [2]
Cost per CycleLowerHigherEconomic advantage for urofollitropin [5]

The structural distinctions underscore a niche application for urofollitropin in tailored ovarian stimulation protocols, particularly where embryo quality and endometrial development are critical. Its natural isoform profile may better recapitulate physiological FSH activity in specific patient subsets [2] [5].

Properties

CAS Number

146479-72-3

Product Name

Urofollitropin

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C42H65N11O12S2

Molecular Weight

980.2 g/mol

InChI

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)

InChI Key

ZDRRIRUAESZNIH-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Synonyms

Bravelle
Fertinex
Follicle Stimulating Hormone, Human Urine
Follicle-Stimulating Hormone, Human Urine
Follitrin
High Purity, Metrodin
Human FSH, Urinary
Metrodin
Metrodin High Purity
Metrodin HP
Neo Fertinorm
Urinary Human FSH
Urofollitropin

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.